1-溴-4-(3-甲氧基丙磺酰基)苯

描述

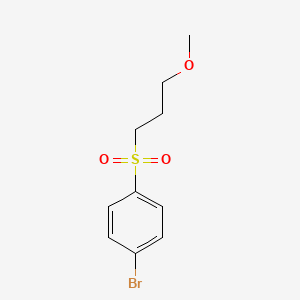

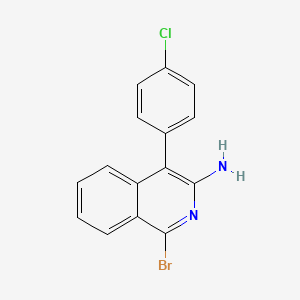

“1-Bromo-4-(3-methoxypropylsulfonyl)benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and has alternating double and single bonds. It also has a bromine atom (Br), a methoxy group (-OCH3), and a propylsulfonyl group (-CH2CH2CH2SO2-) attached to the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the bromine atom, and the addition of the methoxy and propylsulfonyl groups . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring, with the bromine atom and the methoxy and propylsulfonyl groups attached at specific positions . The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

This compound, like other benzene derivatives, could undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic substitution . The presence of the bromine atom and the methoxy and propylsulfonyl groups would influence the reactivity of the benzene ring and the types of reactions it can undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by the presence of the benzene ring and the attached groups . These properties could be determined using various experimental techniques.科学研究应用

超分子化学中的磺酰基苯衍生物

磺酰基苯衍生物,例如苯-1,3,5-三甲酰胺,在超分子化学中发挥着关键作用。它们简单的结构,加上对其超分子自组装行为的详细理解,使其能够在从纳米技术到聚合物加工和生物医学应用等广泛的应用中得到利用。自组装成一维、纳米尺寸的棒状结构,由三重的氢键稳定,并且其多价性推动了在生物医学领域的应用,为这些多功能的超分子构建模块带来了光明的前景(Cantekin、de Greef 和 Palmans,2012)。

大气反应性和环境影响

甲氧基苯酚的大气反应性(与目标化合物具有甲氧基相似性)已得到广泛综述,重点关注它们在气相、颗粒相和水相中的反应,包括二次有机气溶胶 (SOA) 的形成。该研究强调了甲氧基苯酚的动力学、机理和 SOA 形成,突出了了解这些化合物对环境的影响及其降解途径的重要性(Liu、Chen 和 Chen,2022)。

溴化阻燃剂

对新型溴化阻燃剂 (NBFR) 的研究,包括那些在结构上与目标化合物相关的溴化阻燃剂,讨论了它们在室内空气、灰尘、消费品和食品中的存在。这篇综述强调了需要更多地研究它们的出现、环境归宿和毒性,指出了在了解这些化合物对健康和环境的全部影响方面存在巨大的知识空白(Zuiderveen、Slootweg 和 de Boer,2020)。

有机化学中的合成和应用

与磺酰基苯衍生物密切相关的溴联苯化合物的合成和应用已被探索,因为它们在制造各种药物和化学品中扮演着关键的中间体角色。这些研究提供了对可应用于类似化合物的工业和研究目的的实用、可扩展的合成方法的见解(Qiu 等人,2009)。

作用机制

Target of Action

The primary target of 1-Bromo-4-(3-methoxypropylsulfonyl)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effects of this pathway include the formation of a substituted benzene ring .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where a hydrogen atom on the benzene ring is replaced by an electrophile .

安全和危害

未来方向

属性

IUPAC Name |

1-bromo-4-(3-methoxypropylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRFMJYOARYANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(3-methoxypropylsulfonyl)benzene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4-(2-thienyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B3036949.png)

![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3036950.png)

![5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole](/img/structure/B3036953.png)

![3-(4-bromophenyl)-N-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036955.png)

![1-[(2-chlorobenzyl)oxy]-2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036956.png)

![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036959.png)

![5-Amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carbonitrile](/img/structure/B3036960.png)

![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol](/img/structure/B3036961.png)

![2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036966.png)